Abecarnil
CAS No.: 111841-85-1
Cat. No.: VC21355590
Molecular Formula: C24H24N2O4
Molecular Weight: 404.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 111841-85-1 |
---|---|
Molecular Formula | C24H24N2O4 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate |
Standard InChI | InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 |
Standard InChI Key | RLFKILXOLJVUNF-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |
Canonical SMILES | CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |
Appearance | Solid |
Pharmacological Profile
Receptor Binding and Affinity
Abecarnil demonstrates high affinity for central benzodiazepine receptors. In vitro studies have shown that it inhibits the binding of [³H]lormetazepam to rat cerebral cortex membranes with an IC₅₀ value of 0.82 nM, compared to 56 nM for diazepam, indicating substantially higher potency at the receptor level . The binding characteristics of abecarnil are enhanced 1.24-fold in the presence of gamma-aminobutyric acid (GABA), though this enhancement is less pronounced than the 2.8-fold increase observed with diazepam .
Pharmacodynamic Properties
As a partial agonist at the benzodiazepine site of GABAA receptors, abecarnil produces a more selective pharmacological profile than conventional benzodiazepines . Research indicates that it possesses pronounced anxiolytic and anticonvulsant properties, but with considerably reduced muscle relaxant effects compared to diazepam . This selectivity potentially translates to a more favorable clinical profile with anxiolytic efficacy but fewer unwanted sedative and muscle relaxant side effects.
Pharmacokinetic Properties
Abecarnil exhibits distinct pharmacokinetic properties that influence its clinical application. The compound has an elimination half-life of approximately 3.4 hours when administered intravenously and 7 hours when administered orally . This relatively short half-life compared to many benzodiazepines may impact dosing frequency and potentially influence both the onset and duration of therapeutic effects as well as withdrawal profiles.
Clinical Studies and Efficacy
Clinical Trial Outcomes in Generalized Anxiety Disorder
Another notable study involving 180 outpatients with GAD compared abecarnil to alprazolam and placebo over a 4-week period . Both abecarnil and alprazolam showed evidence of efficacy significantly better than placebo during the acute treatment phase .
Efficacy in Special Populations
Abecarnil has also been specifically evaluated in geriatric populations with anxiety disorders. In one study involving 182 elderly outpatients (mean age 68.3 years), researchers compared two different dosage ranges of abecarnil (3.0-7.0 mg daily and 7.5-17.5 mg daily) to placebo . The lower dosage range demonstrated superior efficacy to placebo at weeks 2-4 and 6, and was statistically significantly superior to the higher dosage range at weeks 4-6 . Interestingly, more than half of the placebo group showed at least moderate global improvement at weeks 3 and 6, highlighting the substantial placebo response often seen in anxiety treatment studies .
Dose-Response Relationship
The efficacy of abecarnil appears to follow a complex dose-response relationship that varies among different patient populations. In healthy male subjects, single doses were tested at five levels (1 mg, 5 mg, 10 mg, 20 mg, 40 mg) and in multiple dose studies at four levels (15 mg, 30 mg, 60 mg, 90 mg per day) for 7 days . The higher doses demonstrated more pronounced effects but also increased adverse events.
In the geriatric population, lower doses (3.0-7.0 mg daily) showed better efficacy and tolerability than higher doses (7.5-17.5 mg daily) . This suggests that optimal dosing may need to be tailored to specific patient populations, with elderly patients potentially benefiting from more conservative dosing strategies.
Adverse Event | Frequency in Single Dose Studies | Frequency in Multiple Dose Studies | Most Affected Populations |
---|---|---|---|
Drowsiness | Common at higher doses | Common across dosage ranges | More pronounced in elderly |
Dizziness | Common at doses ≥20 mg | Common across dosage ranges | All age groups |
Unsteady gait | Common at doses ≥20 mg | Common across dosage ranges | More pronounced in elderly |
Lack of concentration | Common at doses ≥20 mg | Common across dosage ranges | All age groups |
Insomnia | Less common | Reported in geriatric studies | More common in elderly |
Cognitive impairment | Observed at higher doses | Variable across studies | More pronounced in elderly |
Withdrawal and Discontinuation Effects
Withdrawal Profile Compared to Benzodiazepines
The withdrawal and discontinuation profile of abecarnil may represent one of its most significant potential advantages over conventional benzodiazepines. The compound is thought to have fewer problems with tolerance and withdrawal compared to nonselective full agonist benzodiazepines . Multiple studies have noted only mild withdrawal symptoms after abrupt discontinuation of treatment .
In comparative studies with alprazolam, a swift taper from treatment resulted in significantly fewer taper-related symptoms in abecarnil-treated patients compared to alprazolam-treated patients . Additionally, more residual improvement was maintained following taper in the abecarnil-treated group compared to both alprazolam and placebo groups .
Comparison with Other Anxiolytic Agents
Abecarnil's unique pharmacological profile places it in an interesting position relative to other anxiolytic medications. As a partial agonist at benzodiazepine receptors, it theoretically combines the anxiolytic efficacy of benzodiazepines with potentially reduced side effects and withdrawal risks.
Table 2: Comparative Profile of Abecarnil and Other Anxiolytic Agents
Parameter | Abecarnil | Benzodiazepines (e.g., Diazepam) | Azapirones (e.g., Buspirone) |
---|---|---|---|
Mechanism of Action | Partial agonist at BZ site of GABAA receptor | Full agonist at BZ site of GABAA receptor | 5-HT1A partial agonist |
Anxiolytic Efficacy | Moderate to high | High | Moderate |
Sedation | Low to moderate | High | Low |
Muscle Relaxation | Low | High | Minimal |
Cognitive Impairment | Low to moderate | Moderate to high | Minimal |
Alcohol Interaction | Minimal | Significant | Minimal |
Onset of Action | Relatively rapid (1 week) | Rapid (hours to days) | Delayed (1-2 weeks) |
Withdrawal Severity | Mild to moderate | Moderate to severe | Minimal |
Abuse Potential | Low to moderate | High | Minimal |
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